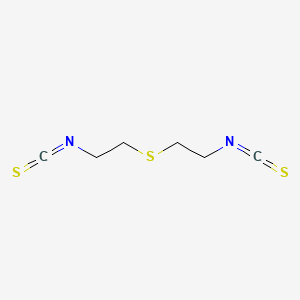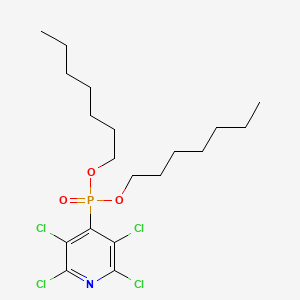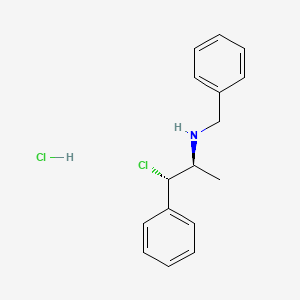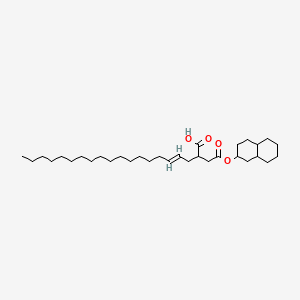
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a 2,3,6-trimethylphenyl group attached to the carbamate moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester typically involves the reaction of 2,3,6-trimethylphenol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{2,3,6-Trimethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,3,6-trimethylphenol and methylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Major Products Formed
Hydrolysis: 2,3,6-Trimethylphenol, methylamine.
Oxidation: Oxidized derivatives of the phenyl group.
Substitution: Substituted carbamates with different nucleophiles.
科学的研究の応用
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用機序
The mechanism of action of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester involves the interaction of the carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site serine residue, leading to the accumulation of acetylcholine and disruption of normal neurotransmission. The molecular pathways involved include the formation of a covalent bond between the carbamate and the enzyme, resulting in enzyme inactivation.
類似化合物との比較
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid, methyl-, 2,3,5-trimethylphenyl ester: Another isomer with a different methyl group arrangement.
Carbamic acid, methyl-, 4-methylphenyl ester: A simpler carbamate with only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties compared to other carbamates.
特性
CAS番号 |
3971-91-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
(2,3,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-8(2)10(9(7)3)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChIキー |
DBOCTGRCDMKEJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




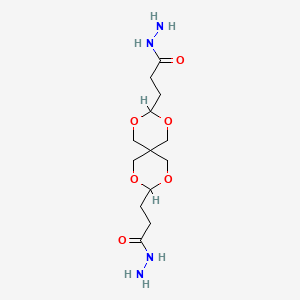
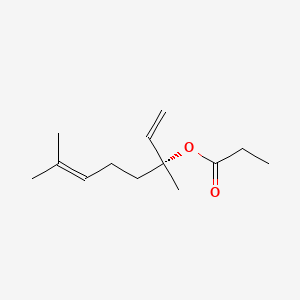


![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
